molecular formula C11H8Cl2N2 B12628341 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

Cat. No.: B12628341
M. Wt: 239.10 g/mol
InChI Key: KSWPWVUMQAMOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base to form 4-(4-chlorophenyl)pyrimidine. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

Scientific Research Applications

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in the development of new therapeutic drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-phenylpyrimidine
  • 2-(Bromomethyl)-4-(4-chlorophenyl)pyrimidine
  • 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine

Uniqueness

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

KSWPWVUMQAMOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.